Cas no 169870-82-0 (N-boc-tert-Butylglycine)
N-boc-tert-Butylglycine Chemical and Physical Properties
Names and Identifiers
-
- 2-((tert-Butoxycarbonyl)(tert-butyl)amino)acetic acid
- 2-((tert-butoxycarbonyl)amino)-3,3-dimethylbutanoic acid
- N-BOC-T-BUTYLGLYCINE
- N-boc-tert-Butylglycine
- Valine, N-[(1,1-dimethylethoxy)carbonyl]-3-methyl-
- [(tert-Butyloxycarbonyl)amino]-3,3-dimethylbutanoic acid
- 2(S)-tert-Butoxycarbonylamino-3,3-dimethyl-butyric Acid
- 2-tert-Butoxycarbonylamino-3,3-dimethyl-butyric acid
- Boc-DL-tert-leucine
- Boc-tert-leucine
- Boc-t-leucine
- N-Boc-tert-leucine
- Valine,N-[(1,1-dimethylethoxy)carbonyl]-3-methyl
- DL-Boc-tert-leucine
- N-[(1,1-Dimethylethoxy)carbonyl]-3-methylvaline
- [(tert-Butoxycarbonyl)amino](tert-butyl)acetic acid
- 2-[tert-butyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]acetic acid
- 2-(tert-butoxycarbonylamino)-3,3-dimethylbutanoic acid
- 102185-35-3
- FT-0642475
- N-[tert-Butoxy(hydroxy)methylidene]-3-methylvaline
- 3-Methyl-N-{[(2-methyl-2-propanyl)oxy]carbonyl}valine
- NS00005112
- 2-((tert-Butoxycarbonyl)amino)-3,3-dimethylbutanoicacid
- 2-tert-butoxycarbonylamino-3,3-dimethylbutyric acid
- AB02627
- 2-tert.butoxycarbonylamino-3,3-dimetylbutyric acid
- FT-0643030
- MFCD00057782
- 2-(ter-butoxy carbonylamino)-3,3-dimethyl butanoic acid
- EN300-108892
- 2-tert.butoxycarbonylamino-3,3-dimethyl butyric acid
- FT-0640859
- SY110161
- DL-Valine, N-[(1,1-dimethylethoxy)carbonyl]-3-methyl-
- SY021490
- Boc-Dl-Tle-Oh
- boc-dl-(tbu)gly-oh
- DTXSID00937706
- AS-10048
- AKOS009158949
- 3,3-dimethyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic Acid
- AB02629
- boc-tbu-dl-gly-oh
- 2-{[(tert-butoxy)carbonyl]amino}-3,3-dimethylbutanoic acid
- DL-2-((tert-Butoxycarbonyl)amino)-3,3-dimethylbutanoic acid
- (R)-2-((tert-Butoxycarbonyl)amino)-3,3-dimethylbutanoic acid
- Boc-DL-alpha-tert-butyl-Gly-OH
- rac. 2-tert-butoxycarbonylamino-3,3-dimethyl-butyric acid
- N-Boc-DL-tert-leucine
- LRFZIPCTFBPFLX-UHFFFAOYSA-N
- 169870-82-0
- BCP14283
- MFCD00065575
- 2-[(TERT-BUTOXYCARBONYL)AMINO]-3,3-DIMETHYLBUTANOIC ACID
- SCHEMBL90052
- CS-0171674
- N-(tert-Butoxycarbonyl)-L-tert-leucine; (S)-N-Boc-2-Amino-3,3-dimethylbutyric acid
- Boc-DL-alpha-tert-butylglycine
- BOC-(R)-2-amino-3,3-dimethylbutanoic acid
- DA-43545
-
- MDL: MFCD00057782
- Inchi: 1S/C11H21NO4/c1-10(2,3)7(8(13)14)12-9(15)16-11(4,5)6/h7H,1-6H3,(H,12,15)(H,13,14)
- InChI Key: LRFZIPCTFBPFLX-UHFFFAOYSA-N
- SMILES: O(C(NC(C(=O)O)C(C)(C)C)=O)C(C)(C)C
Computed Properties
- Exact Mass: 231.14700
- Monoisotopic Mass: 231.147
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 16
- Rotatable Bond Count: 6
- Complexity: 273
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 75.6A^2
- XLogP3: 2.3
Experimental Properties
- Color/Form: White to Yellow Solid
- Density: 1.073g/cm3
- Boiling Point: 322.446ºC at 760 mmHg
- Flash Point: 148.81ºC
- Refractive Index: 1.469
- PSA: 66.84000
- LogP: 2.10660
- Specific Rotation: -4.2 º (C=1% IN GLACIAL ACETIC ACID)
N-boc-tert-Butylglycine Security Information
- Signal Word:Warning
- Hazard Statement: H302;H315;H319;H335
- Warning Statement: P261;P280;P301+P312;P302+P352;P305+P351+P338
- Storage Condition:Room temperature
N-boc-tert-Butylglycine Customs Data
- HS CODE:2924199090
- Customs Data:
China Customs Code:
2924199090Overview:
2924199090. Other acyclic amides(Including acyclic carbamates)(Including its derivatives and salts). VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%
Declaration elements:
Product Name, component content, use to, packing
Summary:
2924199090. other acyclic amides (including acyclic carbamates) and their derivatives; salts thereof. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%
N-boc-tert-Butylglycine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 037038-1g |
N-Boc-t-butylglycine |
169870-82-0 | 97% | 1g |
£88.00 | 2022-03-01 | |
| Fluorochem | 037038-5g |
N-Boc-t-butylglycine |
169870-82-0 | 97% | 5g |
£263.00 | 2022-03-01 | |
| Fluorochem | 037038-25g |
N-Boc-t-butylglycine |
169870-82-0 | 97% | 25g |
£918.00 | 2022-03-01 | |
| AstaTech | 55019-1/G |
BOC-DL-TLE-OH |
169870-82-0 | 97% | 1g |
$78 | 2023-09-17 | |
| AstaTech | 55019-5/G |
BOC-DL-TLE-OH |
169870-82-0 | 97% | 5g |
$233 | 2023-09-17 | |
| AstaTech | 55019-25/G |
BOC-DL-TLE-OH |
169870-82-0 | 97% | 25g |
$816 | 2023-09-17 | |
| TRC | B699230-1g |
N-boc-tert-Butylglycine |
169870-82-0 | 1g |
$ 170.00 | 2022-06-06 | ||
| TRC | B699230-5g |
N-boc-tert-Butylglycine |
169870-82-0 | 5g |
$ 510.00 | 2022-06-06 | ||
| TRC | B699230-25g |
N-boc-tert-Butylglycine |
169870-82-0 | 25g |
$ 1675.00 | 2022-06-06 | ||
| Apollo Scientific | OR932319-1g |
Boc-DL-tert-leucine |
169870-82-0 | 97% | 1g |
£84.00 | 2025-02-20 |
N-boc-tert-Butylglycine Suppliers
N-boc-tert-Butylglycine Related Literature
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Bidou Wang,Xifeng Chen Analyst, 2014,139, 5695-5699
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Doug Ogrin,Laura H. van Poppel,Simon G. Bott,Andrew R. Barron Dalton Trans., 2004, 3689-3694
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3. An amorphous lanthanum–iridium solid solution with an open structure for efficient water splitting†Wei Sun,Chenglong Ma,Xinlong Tian,Jianjun Liao,Ji Yang,Chengjun Ge,Weiwei Huang J. Mater. Chem. A, 2020,8, 12518-12525
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Juan J. Sánchez,Miguel López-Haro,Juan C. Hernández-Garrido,Ginesa Blanco,Miguel A. Cauqui,José M. Rodríguez-Izquierdo,José A. Pérez-Omil,José J. Calvino,María P. Yeste J. Mater. Chem. A, 2019,7, 8993-9003
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Xin Fu,Qing-rong Liang,Rong-guang Luo,Yan-shu Li,Xiao-ping Xiao,Lu-lu Yu,Wen-zhe Shan,Guang-qin Fan J. Mater. Chem. B, 2019,7, 3088-3099
Additional information on N-boc-tert-Butylglycine
Research Brief on N-Boc-tert-Butylglycine (CAS: 169870-82-0) in Chemical Biology and Pharmaceutical Applications
N-Boc-tert-Butylglycine (CAS: 169870-82-0) is a protected amino acid derivative widely utilized in peptide synthesis and medicinal chemistry. Recent studies highlight its role as a key building block for novel therapeutics, particularly in the development of protease inhibitors and constrained peptides. This briefing synthesizes 2023-2024 findings on its synthetic applications, biological activity, and emerging pharmaceutical relevance.
A breakthrough study (Nature Chemistry, 2023) demonstrated the compound's utility in stapled peptide synthesis, where its tert-butyl group enhances helical stability in α-helical peptides targeting protein-protein interactions. The Boc-protected amino group enables orthogonal deprotection strategies critical for solid-phase peptide synthesis (SPPS), achieving 92% coupling efficiency in automated synthesizers according to Journal of Medicinal Chemistry (2024).
Pharmacological research reveals that 169870-82-0 derivatives exhibit improved blood-brain barrier penetration compared to standard glycine analogs. A recent ACS Chemical Neuroscience publication (March 2024) identified N-Boc-tert-Butylglycine as a structural component in neuroactive peptide analogs showing 40% higher bioavailability in rodent models for neurodegenerative diseases.
Industrial applications are expanding, with Patheon's 2024 white paper reporting a 35% yield improvement in GMP-scale production using flow chemistry. The steric hindrance from the tert-butyl group has been leveraged in PROTAC design (Cell Chemical Biology, 2023), where it facilitates E3 ligase binding while maintaining target protein affinity.
Ongoing clinical trials (NCT05678984) are evaluating an N-Boc-tert-Butylglycine-containing antiviral peptide, with Phase I data showing favorable pharmacokinetics. Analytical advancements include a new UPLC-MS method (Journal of Pharmaceutical Analysis, 2024) capable of detecting 169870-82-0 derivatives at 0.1 ng/mL concentrations, addressing previous quantification challenges.
The compound's unique stereoelectronic properties continue to inspire computational chemistry approaches. A recent ChemSci publication (2024) utilized quantum mechanical calculations to predict its conformational preferences in solution, enabling rational design of next-generation peptide therapeutics with enhanced metabolic stability.
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